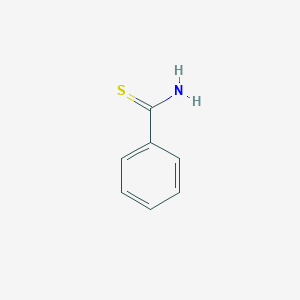

硫苯甲酰胺

描述

Thiobenzamide is a chemical compound with the linear formula C6H5CSNH2 . It is used in the preparation of amide and amidine adducts . It also plays a role in the synthesis of 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides .

Synthesis Analysis

Thiobenzamide has been synthesized and characterized by various methods . One method involves the copolymerization of L-lactide and a lactide functionalized with 4-hydroxythiobenzamide . Another method involves the reaction of cyanobenzene and thioacetamide .

Molecular Structure Analysis

The crystal and molecular structure of Thiobenzamide has been determined by single crystal X-ray diffraction analysis . The molecular arrangement in the crystal structure of Thiobenzamide can be described on the basis of supramolecular dimeric synthons built up by four independent Thiobenzamide molecules stacked via N-H…S hydrogen bonds .

Chemical Reactions Analysis

Thiobenzamide has been used in the synthesis of various compounds . For instance, it has been used in the synthesis of a Cd (II) complex, dichlorothiobenzamidecadmium (II) [Cd (TBA)Cl 2], which has been characterized by FT-IR, FT-Raman and UV–Vis spectroscopy .

Physical And Chemical Properties Analysis

Thiobenzamide has a molecular weight of 137.20 and a linear formula of C6H5CSNH2 . It has a melting point of 113-117 °C .

科学研究应用

Preparation of Amide and Amidine Adducts

Thiobenzamide is utilized in the synthesis of amide and amidine adducts, which are important intermediates in organic chemistry for further chemical transformations .

Synthesis of 4-Oxo-4H-Chromene-3-Carbothioic Acid N-Phenylamides

It serves as a precursor in the preparation of N-phenylamides derivatives, which are compounds of interest due to their potential pharmacological properties .

Raw Material in Organic Synthesis

As a raw material, Thiobenzamide is involved in various organic synthesis processes, contributing to the creation of diverse organic compounds .

Lipoxygenase Catalyzed Reactions

In biochemical research, Thiobenzamide has been studied for its role in lipoxygenase catalyzed reactions, particularly in the metabolism of xenobiotics .

Structural Analysis in Chemistry

Thiobenzamide derivatives have been analyzed using X-ray structure analyses to understand deviations from planarity in molecular structures, which is significant for the design of new molecules with desired properties .

Synthesis of Thioamides

It is also used in the eco-friendly synthesis of thioamides from aryl nitriles, which are valuable building blocks in pharmaceutical chemistry and drug design due to their ability to mimic amide functions in biomolecules .

Each application showcases the versatility and importance of Thiobenzamide in scientific research across various fields of chemistry.

Thermo Fisher Scientific - Thiobenzamide Applications Springer - Sterically crowded thioamides MilliporeSigma - Thiobenzamide MDPI - Towards More Practical Methods for the Synthesis of Thioamides RSC Publishing - Efficient Protocol for the Synthesis of Thioamides

安全和危害

未来方向

Thiobenzamide and its derivatives have a wide range of applications due to their pharmacological properties . They are important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . Future research may focus on developing more practical methods for the chemical synthesis of thioamides using sulfuration agents .

属性

IUPAC Name |

benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOZLISABUUKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062280 | |

| Record name | Benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiobenzamide | |

CAS RN |

2227-79-4 | |

| Record name | Thiobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8799VM9SXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Thiobenzamide?

A1: Thiobenzamide has the molecular formula C₇H₇NS and a molecular weight of 137.21 g/mol.

Q2: What spectroscopic data is available for Thiobenzamide?

A2: Researchers utilize various spectroscopic techniques to characterize Thiobenzamide. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides valuable information about the arrangement of hydrogen and carbon atoms within the molecule, helping determine its structure and conformation. []* Infrared (IR) Spectroscopy: Reveals information about the functional groups present in Thiobenzamide by analyzing its interactions with infrared light. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps study the electronic transitions within the molecule and its behavior when interacting with light in the UV-Vis range. []

Q3: How does Thiobenzamide react with metal ions like mercury(II)?

A3: Thiobenzamide forms complexes with mercury(II) ions in acidic aqueous solutions. The predominant complex is a 2:1 ratio of Thiobenzamide to mercury(II). In the presence of excess mercury(II), these complexes decompose into mercury(II) sulfide and an organic product, primarily benzonitrile. The reaction rate is influenced by factors such as pH and the presence of N-substituents on the Thiobenzamide molecule. []

Q4: Can Thiobenzamide be oxidized, and what are the products?

A4: Yes, Thiobenzamide can be oxidized. Researchers have studied its oxidation using various oxidizing agents:* Iodine: Oxidation with iodine leads to a reaction pattern similar to that observed with thiocarbamides. []* Peroxidases: Enzymes like lactoperoxidase, in the presence of hydrogen peroxide, catalyze the S-oxygenation of Thiobenzamide, resulting in the formation of Thiobenzamide S-oxide. []

Q5: What is the Willgerodt-Kindler reaction, and how is Thiobenzamide synthesized using this method?

A5: The Willgerodt-Kindler reaction offers a prominent route for synthesizing thioamides, including Thiobenzamide derivatives. This reaction typically involves reacting an aldehyde or ketone with sulfur and an amine. Researchers have explored a microwave-assisted approach employing montmorillonite K-10 as a heterogeneous acid catalyst, enabling efficient and eco-friendly synthesis of various phenyl (morpholino) methanethiones derivatives, including a novel Thiobenzamide derivative, 4-(morpholine-4-carbonothioyl)benzoic acid. []

Q6: How is computational chemistry used to study Thiobenzamide?

A6: Computational chemistry plays a significant role in understanding the structure and properties of Thiobenzamide and its derivatives. * QSAR Studies: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models using molecular descriptors like heat of formation, molecular weight, HOMO/LUMO energies, and topological indices to predict the activity of Thiobenzamide derivatives against various Mycobacterium species. These models provide insights into the relationship between the chemical structure and biological activity, aiding in the design of potentially more effective compounds. [, ]* Electron Density Calculations: Ab initio calculations, such as those using the STO-3G basis set, help determine the electron density distribution within the Thiobenzamide molecule, providing information about its reactivity and interactions with other molecules. []

Q7: Are there any insecticidal applications of Thiobenzamide and its derivatives?

A7: Yes, research indicates that Thiobenzamide derivatives show potential as insecticides. Studies on insects like the cotton leafworm (Spodoptera littoralis) demonstrate that certain Thiobenzamide derivatives, particularly those containing halogen and methoxy substituents, exhibit significant insecticidal activity. These compounds are believed to act as insect growth regulators, disrupting chitin synthesis, which is crucial for insect development. [, ]

Q8: How does Thiobenzamide interact with the flavin-containing monooxygenase (FMO) enzyme system?

A8: Thiobenzamide is a substrate for the FMO enzyme system, specifically undergoing S-oxidation to Thiobenzamide S-oxide. This metabolic pathway has been investigated in various systems, including rat liver microsomes and perfused rat liver, highlighting its role in xenobiotic metabolism. Researchers use Thiobenzamide as a probe to study FMO activity and its involvement in drug metabolism. [, ]

Q9: What are the known toxicological effects of Thiobenzamide?

A9: Thiobenzamide is primarily known for its hepatotoxic properties, causing liver damage in animal models. Studies in rats have shown that Thiobenzamide administration leads to: * Liver Damage: Histological examination reveals significant alterations in liver structure following Thiobenzamide exposure. [] * Lipid Peroxidation: Increased levels of conjugated dienes and malondialdehyde in liver microsomes suggest that Thiobenzamide induces oxidative stress and lipid peroxidation, contributing to its toxic effects. []* Thymus Involution: Studies indicate that Thiobenzamide can cause a decrease in thymus weight, particularly in the cortex region, suggesting an impact on the immune system. []

Q10: How does Thiobenzamide's toxicity compare to its metabolites?

A10: Studies comparing the toxicity of Thiobenzamide with its metabolites, Thiobenzamide S-oxide (TBSO) and benzamide (BA), reveal interesting insights:* TBSO: This proximal metabolite shares the thymus-involuting effects of Thiobenzamide, indicating that it might contribute to the overall toxicity profile. []* BA: This terminal metabolite does not appear to cause significant thymus involution, suggesting that it might be less toxic than the parent compound and TBSO. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)